(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of related furan derivatives, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been achieved through efficient sequential halolactonization and gamma-hydroxylation reactions of 4-aryl-2,3-allenoic acids. These reactions, catalyzed by iodine or copper halides, yield moderate to good product yields and have been verified by X-ray single-crystal diffraction studies, indicating the potential pathway for synthesizing structurally similar compounds like our target molecule (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through single-crystal X-ray diffraction, revealing the intricate details of their frameworks. For instance, compounds like 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone have been structurally characterized to understand the spatial arrangement and bonding patterns, which are crucial for assessing the reactivity and synthesis pathways of our compound of interest (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
The chemical reactivity of furan derivatives often involves their participation in various organic reactions, including halolactonization, hydroxylation, and polymerization. For example, enzymatic polymerization has been used to create biobased polyesters from furan derivatives, demonstrating their utility in forming polymeric materials with desirable properties (Jiang et al., 2014).
Scientific Research Applications
Endoplasmic Reticulum Stress Protection
Novel compounds from the mushroom Mycoleptodonoides aitchisonii have shown protective activity against endoplasmic reticulum (ER) stress-dependent cell death. This research highlights the potential of such compounds in addressing diseases related to ER stress (Choi et al., 2009).
Biomass Conversion
Studies on the catalytic reduction of biomass-derived furanic compounds with hydrogen detail how these processes can efficiently convert oxygen-rich compounds into useful chemicals, showcasing the importance of these transformations in the biorefinery industry (Nakagawa et al., 2013).
Advanced Material Synthesis
Research into new branched tetrahydrofurane δ-sugar amino acids derived from cellulose pyrolysis products illustrates the creation of novel peptidomimetics and highlights the versatile applications of these compounds in material science (Defant et al., 2011).
Catalytic Studies
The synthesis and characterization of new oxidovanadium(V) complexes offer insights into the design of catalysts for various chemical reactions, contributing to the development of more efficient catalytic processes (Back et al., 2012).
Antioxidant Activity
Compounds combining the antioxidant properties of ascorbic acid and alpha-tocopherol analogues have been designed and shown potent radical scavenging activities, suggesting their use in preventing oxidative stress-related diseases (Manfredini et al., 2000).
Cytotoxicity and Anticancer Studies
Research on polyketide spiroketals and their cytotoxicity toward various cancer cell lines highlights the potential of these compounds in cancer therapy, demonstrating the importance of natural products in drug discovery (Meilert et al., 2004).
Antifungal Activity
Studies on diastereomeric furanones from Mutisia friesiana and their antifungal activity against Cladosporium cucumerinum suggest the role of such compounds in developing new antifungal agents (Viturro et al., 2001).
properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKNHJSHYNHO-ZMIZWQJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305049 | |
Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one | |
CAS RN |
492-30-8 | |
Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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